Dimethylamino-PEG3
Overview
Description
Dimethylamino-PEG3 is an organic compound with the molecular formula C₆H₁₅NO₂. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound acts as a weak base, similar to other organic amines .
Preparation Methods
Dimethylamino-PEG3 is typically synthesized by reacting dimethylamine with ethylene oxide . This reaction produces streams rich in the substance, which then need to be further purified. Industrial production methods often involve similar processes, ensuring high purity and yield .
Chemical Reactions Analysis
Dimethylamino-PEG3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly documented.
Reduction: Reduction reactions are less typical for this compound due to its stable structure.
Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylamino-PEG3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethylamino-PEG3 involves its polyfunctional nature. The tertiary amine group allows it to act as a weak base, facilitating various chemical reactions. Its ether and hydroxyl functionalities contribute to its reactivity and versatility in different applications .
Comparison with Similar Compounds
Dimethylamino-PEG3 can be compared with other similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has similar functionalities but lacks the additional ethoxy group, making it less versatile.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: This compound has an amino group instead of the hydroxyl group, altering its reactivity and applications.
2-(Diethylamino)ethanol: This compound has diethyl groups instead of dimethyl groups, affecting its basicity and reactivity.
The uniqueness of this compound lies in its combination of tertiary amine, ether, and hydroxyl functionalities, making it highly versatile for various applications .
Properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTDPTKERPLATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445658 | |
Record name | SBB061064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-30-2 | |
Record name | SBB061064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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